Lithium (5-chloropyridin-2-YL)trihydroxyborate
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Overview
Description
Lithium (5-chloropyridin-2-YL)trihydroxyborate is a chemical compound with the molecular formula C5H6BClNO3Li It is known for its unique structure, which includes a lithium ion coordinated to a borate group and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (5-chloropyridin-2-YL)trihydroxyborate typically involves the reaction of 5-chloropyridine-2-boronic acid with lithium hydroxide in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
5-chloropyridine-2-boronic acid+LiOH+H2O→Lithium (5-chloropyridin-2-YL)trihydroxyborate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium (5-chloropyridin-2-YL)trihydroxyborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The chloropyridine moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Lithium (5-chloropyridin-2-YL)trihydroxyborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of biological systems, where it may interact with biomolecules.
Industry: It can be used in the production of advanced materials, such as polymers and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Lithium (5-chloropyridin-2-YL)trihydroxyborate exerts its effects involves its interaction with various molecular targets. The borate group can form complexes with different biomolecules, while the chloropyridine moiety can participate in various chemical reactions. These interactions can influence biological pathways and processes, making the compound useful in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Lithium (5-cyanopyridin-2-YL)trihydroxyborate
- Lithium (5-bromopyridin-2-YL)trihydroxyborate
- Lithium (5-iodopyridin-2-YL)trihydroxyborate
Uniqueness
Lithium (5-chloropyridin-2-YL)trihydroxyborate is unique due to the presence of the chlorine atom in the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
lithium;(5-chloropyridin-2-yl)-trihydroxyboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BClNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXDFLLPBGFRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)Cl)(O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BClLiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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